Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
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Overview
Description
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is a chemical compound with the molecular formula C15H20ClNO4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate typically involves the reaction of chloromethyl chloroformate with tert-butyl carbamate and phenylalanine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Formation of the intermediate: Chloromethyl chloroformate reacts with tert-butyl carbamate to form an intermediate compound.
Coupling with phenylalanine: The intermediate is then reacted with phenylalanine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The chloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is unique due to its stability and reactivity. Similar compounds include:
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate: Similar structure but with a methyl group instead of a phenyl group.
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Contains a hydroxyl group, making it more reactive in certain conditions.
These similar compounds share some properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various research and industrial contexts.
Biological Activity
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₉ClN₁O₄
- Molecular Weight : 265.31 g/mol
- CAS Number : 4530-18-1
- IUPAC Name : this compound
Mechanisms of Biological Activity
Chloromethyl derivatives, such as this compound, typically exhibit biological activity through various mechanisms:
- Enzyme Inhibition : Compounds with chloromethyl groups can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of metabolic pathways where specific enzymes are critical for cellular function.
- Receptor Modulation : The presence of the tert-butoxycarbonyl (Boc) group may influence the binding affinity of the compound to specific receptors, thus modulating physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Biological Activity Data
The following table summarizes various biological activities reported for similar compounds within the same chemical class:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of chloromethyl derivatives against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential therapeutic applications .
- Cytotoxicity in Cancer Cells : Research involving human cancer cell lines demonstrated that chloromethyl derivatives induce apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential, indicating a pathway for potential cancer treatment .
- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that chloromethyl derivatives could effectively inhibit certain kinases involved in cellular signaling pathways, particularly those related to cancer progression. This highlights their potential as therapeutic agents targeting specific cancer-related pathways .
Properties
IUPAC Name |
chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVSSXVVRYYLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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